molecular formula C22H25BrN2O6 B5091563 1-(4-bromobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate

1-(4-bromobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate

Numéro de catalogue B5091563
Poids moléculaire: 493.3 g/mol
Clé InChI: KWZKGBXATYAEAJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(4-bromobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate, also known as BRL-15572, is a chemical compound that has been extensively studied for its potential use in the treatment of various diseases. BRL-15572 belongs to the class of piperazine derivatives and has been shown to have promising pharmacological properties.

Mécanisme D'action

1-(4-bromobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate has been shown to modulate the activity of the GABA-A receptor, which is the main inhibitory neurotransmitter receptor in the brain. It acts as a positive allosteric modulator of the GABA-A receptor, which enhances the activity of the receptor and increases the inhibitory effects of GABA.
Biochemical and Physiological Effects:
1-(4-bromobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate has been shown to have anxiolytic and antidepressant effects in animal models. It has also been shown to improve cognitive function and memory in animal studies. Additionally, 1-(4-bromobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate has been shown to have antipsychotic effects in animal models of schizophrenia.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 1-(4-bromobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate in lab experiments is its high potency and selectivity for the GABA-A receptor. This allows for precise modulation of the receptor activity and reduces the risk of off-target effects. However, one limitation of using 1-(4-bromobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate is its relatively short half-life, which may require frequent dosing in animal studies.

Orientations Futures

There are several future directions for the research on 1-(4-bromobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate. One potential direction is to investigate its potential use in the treatment of other neurological disorders such as epilepsy and Alzheimer's disease. Another direction is to develop more potent and selective analogs of 1-(4-bromobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate for improved therapeutic efficacy. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-(4-bromobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate and its effects on other neurotransmitter systems.

Méthodes De Synthèse

The synthesis of 1-(4-bromobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate involves the reaction of 1-(4-bromobenzyl)piperazine with 3-methylphenoxyacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with oxalic acid to obtain the oxalate salt of 1-(4-bromobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate.

Applications De Recherche Scientifique

1-(4-bromobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate has been extensively studied for its potential use in the treatment of various diseases such as anxiety, depression, and schizophrenia. It has been shown to have anxiolytic and antidepressant effects in animal models, and its mechanism of action has been attributed to its ability to modulate the activity of the GABA-A receptor.

Propriétés

IUPAC Name

1-[4-[(4-bromophenyl)methyl]piperazin-1-yl]-2-(3-methylphenoxy)ethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrN2O2.C2H2O4/c1-16-3-2-4-19(13-16)25-15-20(24)23-11-9-22(10-12-23)14-17-5-7-18(21)8-6-17;3-1(4)2(5)6/h2-8,13H,9-12,14-15H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWZKGBXATYAEAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)CC3=CC=C(C=C3)Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25BrN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-[(4-Bromophenyl)methyl]piperazin-1-yl]-2-(3-methylphenoxy)ethanone;oxalic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.